Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves the chlorination of 2-ethylpyrimidine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino-2-ethylpyrimidine-4-carboxylate or 6-thio-2-ethylpyrimidine-4-carboxylate.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 6-chloro-2-ethylpyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group make it a versatile intermediate that can form various derivatives with different biological activities. The molecular pathways involved depend on the specific derivative and its intended application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
- Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group at the 2-position and chlorine at the 6-position differentiate it from other similar compounds, making it a valuable intermediate in the synthesis of specialized molecules.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 6-chloro-2-ethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-7-10-5(8(12)13-2)4-6(9)11-7/h4H,3H2,1-2H3 |
InChI Key |
AFCYHVGRHOSNPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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